2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride
Description
2-(5-Chloro-2-fluorophenyl)pyrrolidine hydrochloride (CAS: 1443538-48-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂Cl₂FN and a molar mass of 236.11 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a 5-chloro-2-fluorophenyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications in medicinal chemistry and pharmacology. Storage recommendations specify sealing in dry conditions at room temperature .
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRJENTGIVQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride typically involves the reaction of 5-chloro-2-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and properties are influenced by halogen positioning and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Chirality : The (R)-enantiomer (CAS: 1443538-48-4) is specified in research contexts, highlighting the importance of stereochemistry in activity .
Biological Activity
2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that this compound interacts with various biological targets, notably influencing inflammatory pathways and exhibiting antibacterial properties. The compound's mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives similar to 2-(5-Chloro-2-fluorophenyl)pyrrolidine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Table 1: Comparative IC50 Values for Anti-inflammatory Activity
2. Antibacterial Activity
The antibacterial properties of pyrrolidine derivatives have been explored extensively. In vitro tests reveal that compounds containing halogen substituents, like those in 2-(5-Chloro-2-fluorophenyl)pyrrolidine, demonstrate effective inhibition against various bacterial strains.
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 2.33 - 156.47 | |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Case Studies
- In Vivo Studies on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that compounds structurally related to 2-(5-Chloro-2-fluorophenyl)pyrrolidine significantly reduced inflammation compared to control groups, indicating a strong potential for therapeutic application in inflammatory diseases .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of pyrrolidine derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE), showcasing their potential as alternatives to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups like chlorine and fluorine enhance the compound's reactivity and biological efficacy, particularly in anti-inflammatory and antimicrobial contexts.
Table 3: Summary of Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increased COX-2 inhibition |
| Fluorine | Enhanced antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
